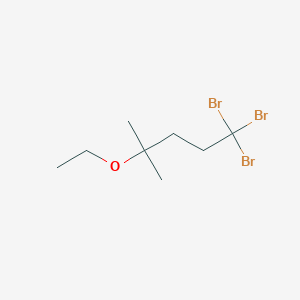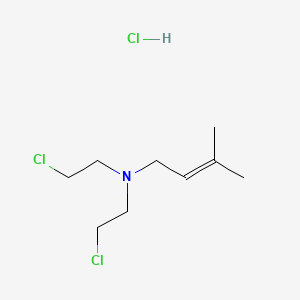![molecular formula C22H38O2Sn B14577057 Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane CAS No. 61266-50-0](/img/structure/B14577057.png)
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety containing an epoxide and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane can be synthesized through a multi-step process involving the reaction of tributylstannane with an epoxide-containing precursor. The general synthetic route involves the following steps:
Preparation of the Epoxide Precursor: The epoxide precursor, 2-(oxiran-2-yl)-1-phenylethanol, is synthesized through the epoxidation of styrene oxide.
Reaction with Tributylstannane: The epoxide precursor is then reacted with tributylstannane under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Scientific Research Applications
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane involves its ability to participate in radical reactions and form stable intermediates. The tin atom plays a crucial role in stabilizing reactive intermediates, allowing for controlled and selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: A simpler organotin compound with similar reactivity but lacking the epoxide and phenyl groups.
Tributyl(thiophen-2-yl)stannane: Contains a thiophene ring instead of the epoxide and phenyl groups, used in different types of organic synthesis.
Tributyl(6-hexylthieno[3,2-b]thiophene-2-yl)stannane: Another organotin compound with a more complex structure, used in the synthesis of advanced materials.
Uniqueness
Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane is unique due to the presence of both an epoxide and a phenyl group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its stability make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61266-50-0 |
|---|---|
Molecular Formula |
C22H38O2Sn |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
tributyl-[2-(oxiran-2-yl)-1-phenylethoxy]stannane |
InChI |
InChI=1S/C10H11O2.3C4H9.Sn/c11-10(6-9-7-12-9)8-4-2-1-3-5-8;3*1-3-4-2;/h1-5,9-10H,6-7H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
LATTYEKAXLFDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(CC1CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14576987.png)

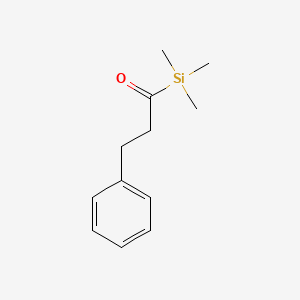
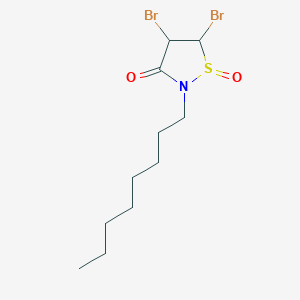

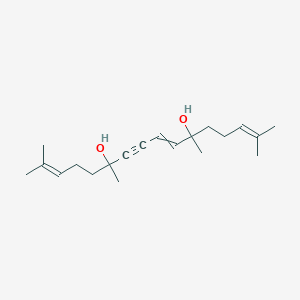
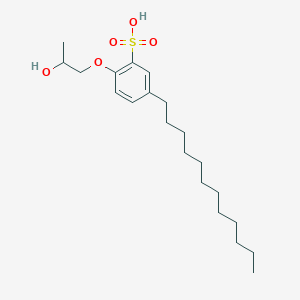
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
![Methyl 2-[(4-nitrophenyl)acetyl]benzoate](/img/structure/B14577015.png)
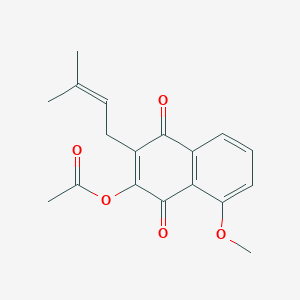
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran](/img/structure/B14577031.png)
